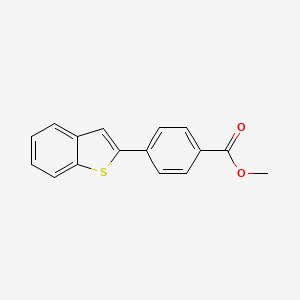
Methyl 4-(1-benzothien-2-yl)benzoate
Vue d'ensemble
Description
Methyl 4-(1-benzothien-2-yl)benzoate is an organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The structure of methyl 4-(benzo[b]thiophen-2-yl)benzoate consists of a benzo[b]thiophene ring fused to a benzene ring, with a methyl ester group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(benzo[b]thiophen-2-yl)benzoate typically involves the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized via various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Coupling Reaction: The benzo[b]thiophene core is then coupled with a benzene derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzene ring to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 4-(benzo[b]thiophen-2-yl)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(1-benzothien-2-yl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Methyl 4-(1-benzothien-2-yl)benzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-(benzo[b]thiophen-2-yl)benzoate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by interacting with specific receptors and enzymes involved in cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Comparaison Avec Des Composés Similaires
Methyl 4-(1-benzothien-2-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(thiophen-2-yl)benzoate: Similar structure but lacks the benzo[b]thiophene ring, resulting in different biological activities.
Benzo[b]thiophene-2-carboxylate Derivatives: These compounds have similar core structures but different substituents, leading to variations in their chemical and biological properties.
Thiophene Derivatives: Compounds with a thiophene ring exhibit diverse applications in medicinal chemistry and material science.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a potential candidate for drug development and industrial applications.
Propriétés
Numéro CAS |
132932-63-9 |
|---|---|
Formule moléculaire |
C16H12O2S |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
methyl 4-(1-benzothiophen-2-yl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)19-15/h2-10H,1H3 |
Clé InChI |
JDCUPUFNNLIUHS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















